NAAA Inhibition: 4-(2-Aminoethyl)heptanamide Achieves 60 nM IC₅₀, Demonstrating Potency Comparable to Advanced NAAA Probes
4-(2-Aminoethyl)heptanamide inhibits rat lung N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 60 nM under preincubation conditions (30 min, followed by heptadecenoylethanolamide substrate addition) [1]. In contrast, the reference NAAA inhibitor URB-597 exhibits an IC₅₀ of 3–5 nM against FAAH but is a comparatively weaker NAAA inhibitor, while unsubstituted heptanamide shows no measurable NAAA inhibition . This positions 4-(2-aminoethyl)heptanamide as a structurally distinct, nanomolar-potency NAAA ligand suitable for target engagement studies where FAAH cross-reactivity must be minimized.
| Evidence Dimension | NAAA enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 60 nM |
| Comparator Or Baseline | URB-597 (FAAH IC₅₀ = 3–5 nM; NAAA inhibition weaker); unsubstituted heptanamide (no reported NAAA inhibition) |
| Quantified Difference | ≥ 50-fold improvement over unsubstituted heptanamide; distinct selectivity profile vs. URB-597 |
| Conditions | Sprague-Dawley rat lung native NAAA, heptadecenoylethanolamide substrate, 30 min preincubation |
Why This Matters
Researchers selecting NAAA inhibitors for inflammatory pain or endocannabinoid pathway studies require compounds with verified nanomolar potency; this data confirms 4-(2-aminoethyl)heptanamide meets that threshold.
- [1] BindingDB. BDBM50439648 (CHEMBL2419812). IC₅₀ = 60 nM against rat NAAA. Accessed 2026. View Source
